

# A Technical Guide to Sulfo-Cy7 for Aqueous Phase Labeling Reactions

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## Compound of Interest

Compound Name: CYS7

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This guide provides an in-depth overview of Sulfo-Cyanine7 (Sulfo-Cy7), a near-infrared (NIR) fluorescent dye optimized for aqueous phase bioconjugation. We will cover its core properties, detailed experimental protocols for labeling biomolecules, and critical considerations for achieving robust and reproducible results in research and development settings.

## Introduction to Sulfo-Cy7

Sulfo-Cy7 is a water-soluble heptamethine cyanine dye that is widely utilized for labeling a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.<sup>[1][2][3]</sup> Its key characteristic is the presence of sulfonate groups, which impart excellent water solubility.<sup>[2]</sup> This feature is a significant advantage over its non-sulfonated counterpart (Cy7), as it allows for labeling reactions to be performed directly in aqueous buffers without the need for organic co-solvents like DMSO or DMF.<sup>[2]</sup> This is particularly beneficial for labeling delicate proteins that are prone to denaturation or aggregation in the presence of organic solvents.<sup>[4][5][6]</sup>

The fluorescence emission of Sulfo-Cy7 falls within the near-infrared (NIR) window (750-800 nm), a spectral range where biological tissues exhibit minimal autofluorescence and photon absorption.<sup>[1][2]</sup> These properties make Sulfo-Cy7 an ideal probe for deep-tissue and in vivo imaging applications, offering a high signal-to-noise ratio.<sup>[1][4]</sup> Sulfo-Cy7 is noted for its high quantum yield, photostability, and a large molar extinction coefficient, contributing to bright and stable fluorescent signals for long-term studies.<sup>[1][4][5]</sup>

Common applications include:

- In Vivo Imaging: Tracking labeled cells, antibodies, or nanoparticles in live animal models.[\[1\]](#)  
[\[2\]](#)[\[7\]](#)
- Fluorescence Microscopy: High-resolution imaging of labeled molecules in cells and tissues.  
[\[1\]](#)
- Flow Cytometry: Providing distinct signals for precise cell sorting and analysis.[\[1\]](#)
- Bioconjugation: Covalent labeling of biomolecules for downstream detection and analysis.[\[1\]](#)

## Core Properties and Specifications

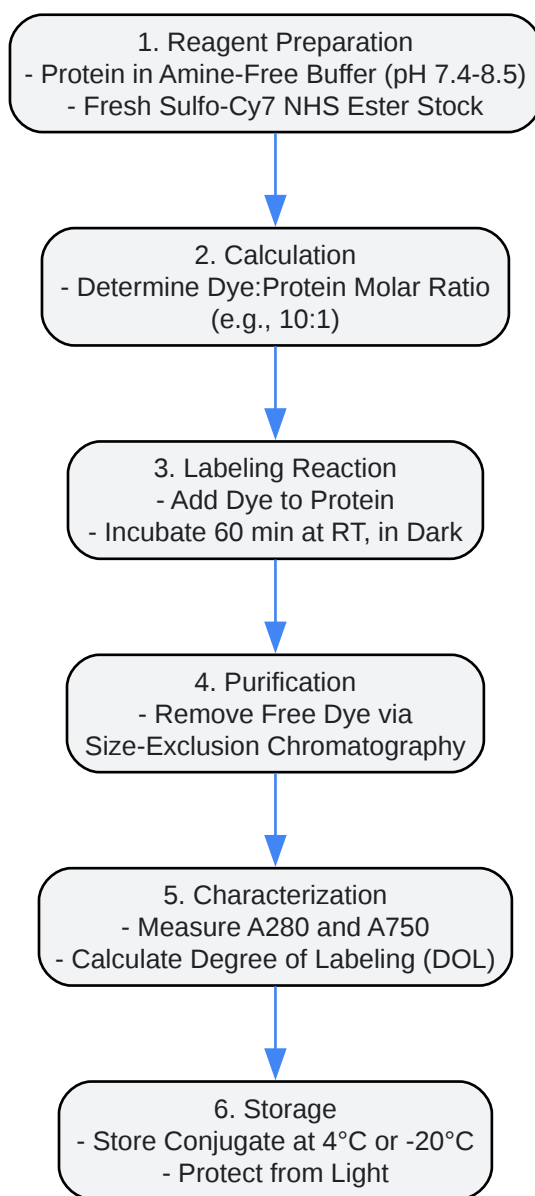
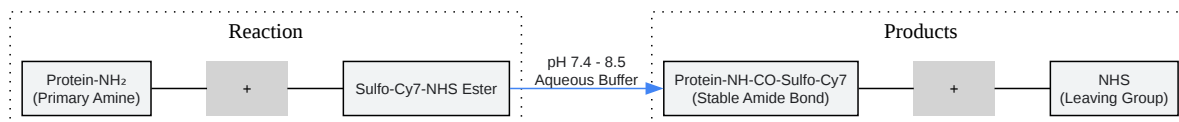
The photophysical and chemical properties of Sulfo-Cy7 are critical for experimental design and data analysis. The following table summarizes these key parameters.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{abs}$ )	~750 nm	<a href="#">[2]</a> <a href="#">[5]</a>
Emission Maximum ( $\lambda_{em}$ )	~773 nm	<a href="#">[2]</a> <a href="#">[5]</a>
Stokes Shift	~23 nm	<a href="#">[1]</a>
Molar Extinction Coefficient	240,600 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[5]</a> <a href="#">[8]</a>
Quantum Yield	0.36	<a href="#">[8]</a> <a href="#">[9]</a>
Correction Factor (CF <sub>280</sub> )	0.04	<a href="#">[5]</a>
Molecular Formula	C <sub>41</sub> H <sub>46</sub> N <sub>3</sub> KO <sub>10</sub> S <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	844.05 g/mol	<a href="#">[5]</a>
Solubility	Good in water, DMF, and DMSO	<a href="#">[5]</a>
Storage Conditions	Store at -20°C, desiccated and protected from light.	<a href="#">[10]</a>

## Reaction Mechanism: NHS Ester Chemistry

The most common reactive form of Sulfo-Cy7 for labeling proteins is the N-hydroxysuccinimide (NHS) ester. This derivative facilitates the covalent attachment of the dye to primary amines ( $\text{-NH}_2$ ) found on the N-terminus of proteins and the side chain of lysine residues.

The reaction proceeds via nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group. This reaction is most efficient under slightly basic conditions (pH 7.4-8.5), which deprotonates the primary amines, thereby increasing their nucleophilicity while maintaining protein stability.<sup>[3][9]</sup>



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